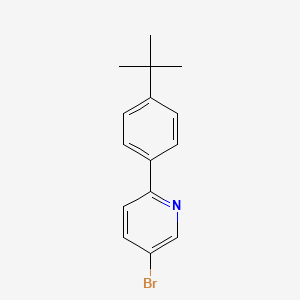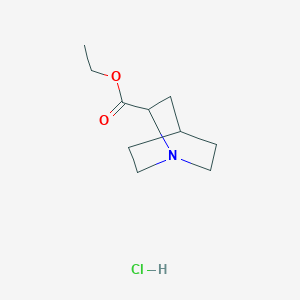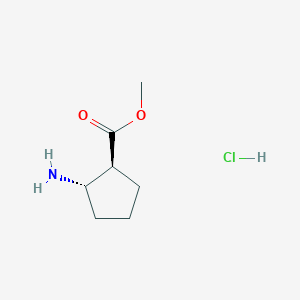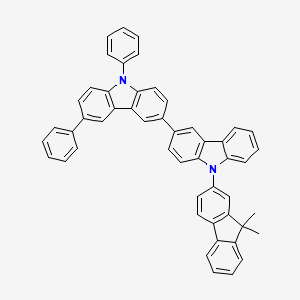
9'-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9'H-3,3'-bicarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group and a bicarbazole moiety. The presence of these groups imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole typically involves multiple steps, starting with the preparation of the fluorenyl and carbazole precursors. The fluorenyl group can be synthesized through Friedel-Crafts alkylation, while the carbazole moiety can be prepared via cyclization reactions. The final step involves coupling these two moieties under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the fluorenyl and carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorene compounds.
Aplicaciones Científicas De Investigación
9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
Compared to similar compounds, 9’-(9,9-Dimethyl-9H-fluoren-2-yl)-6,9-diphenyl-9H,9’H-3,3’-bicarbazole stands out due to its dual fluorenyl and bicarbazole structure. This unique combination imparts distinct electronic and photophysical properties, making it particularly valuable for applications in optoelectronics and materials science.
Propiedades
Fórmula molecular |
C51H36N2 |
|---|---|
Peso molecular |
676.8 g/mol |
Nombre IUPAC |
3-[9-(9,9-dimethylfluoren-2-yl)carbazol-3-yl]-6,9-diphenylcarbazole |
InChI |
InChI=1S/C51H36N2/c1-51(2)45-19-11-9-17-39(45)40-25-24-38(32-46(40)51)53-47-20-12-10-18-41(47)42-30-35(22-27-48(42)53)36-23-28-50-44(31-36)43-29-34(33-13-5-3-6-14-33)21-26-49(43)52(50)37-15-7-4-8-16-37/h3-32H,1-2H3 |
Clave InChI |
IUXHCEHLLMUWML-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=C7C=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C14)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


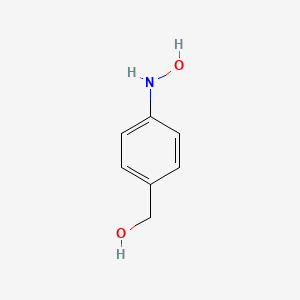
![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)


![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
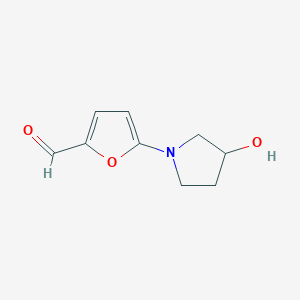
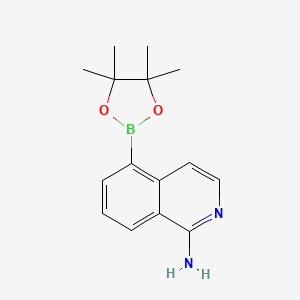
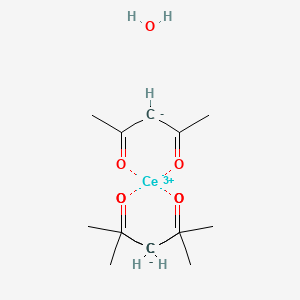
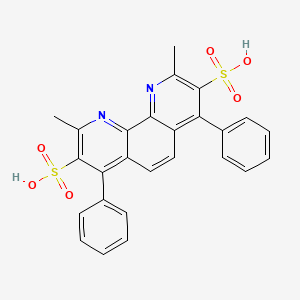
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
